Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate typically involves the reaction of ethyl piperazine-1-carboxylate with 4-oxo-3,4,5,6,7,8-hexahydroquinazoline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It has been observed to inhibit certain enzymes and modulate signaling pathways, particularly those involved in inflammation and apoptosis . The compound’s ability to cross the blood-brain barrier makes it a promising candidate for neurological applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxocyclohexanecarboxylate: Another ester derivative with similar structural features.
4-Piperidone: A compound with a similar piperazine ring structure.
Uniqueness
Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate stands out due to its unique combination of a quinazolinone core and a piperazine ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H22N4O3 |
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Molecular Weight |
306.36 g/mol |
IUPAC Name |
ethyl 4-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22N4O3/c1-2-22-15(21)19-9-7-18(8-10-19)14-16-12-6-4-3-5-11(12)13(20)17-14/h2-10H2,1H3,(H,16,17,20) |
InChI Key |
SANFPFPLSJPSPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(CCCC3)C(=O)N2 |
Origin of Product |
United States |
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